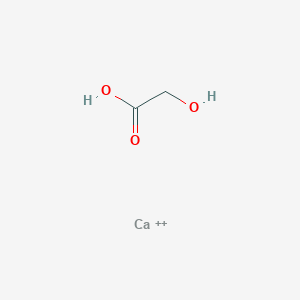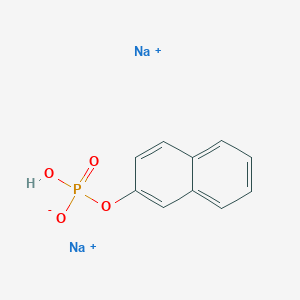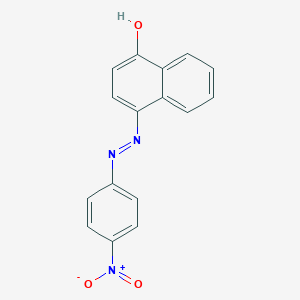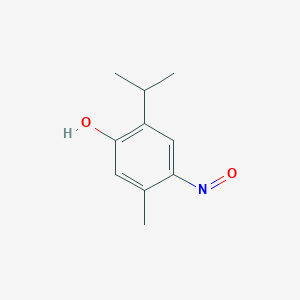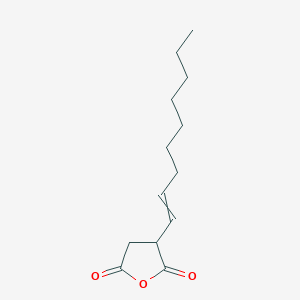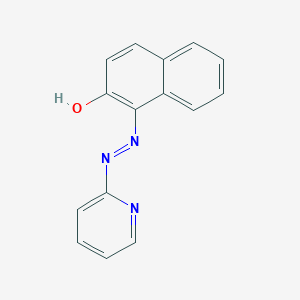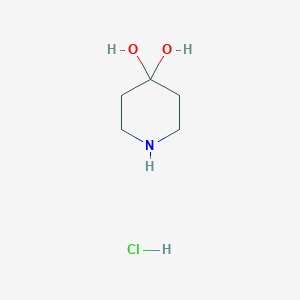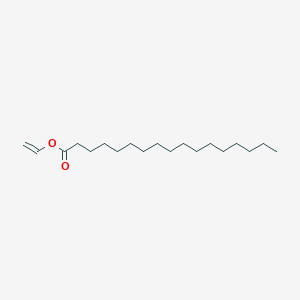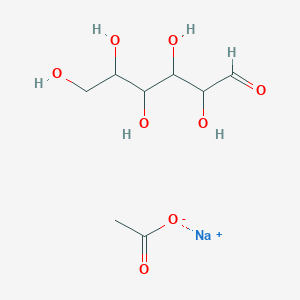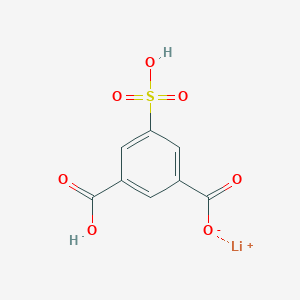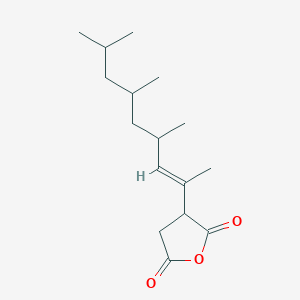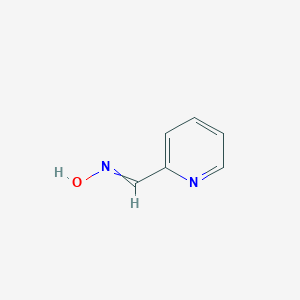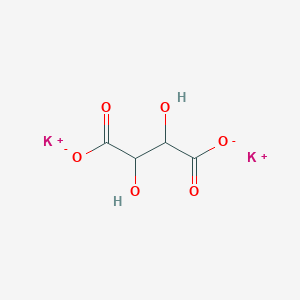
Dipotassium;2,3-dihydroxybutanedioate
概要
説明
Dipotassium;2,3-dihydroxybutanedioate, also known as Dipotassium DL-Tartrate, is a mixture of equal amounts of dipotassium L-tartrate and dipotassium D-tartrate . It occurs as colorless to white crystals, powder, or granules .
Synthesis Analysis
Potassium tartrate is produced by the reaction of tartaric acid with potassium sodium tartrate (Rochelle Salt), and potassium sulfate . The process involves filtration, purification, precipitation, and drying .
Molecular Structure Analysis
The molecular formula of Dipotassium;2,3-dihydroxybutanedioate is C4H4K2O6 . The molecular weight is 226.27 .
Physical And Chemical Properties Analysis
Dipotassium;2,3-dihydroxybutanedioate has a molecular weight of 226.27 . It occurs as colorless to white crystals, powder, or granules . It is the potassium salt of tartaric acid .
科学的研究の応用
Phase Diagram Data and Aqueous Two-Phase Systems
Dipotassium 2,3-dihydroxybutanedioate is studied in the context of aqueous two-phase systems (ATPS). Research by Wang, Mao, Han, and Liu (2011) focuses on the binodal data of this compound in ATPS, particularly its phase-separation abilities compared to other salts. This research is crucial for understanding the physical chemistry of solutions and mixtures involving this compound (Wang, Mao, Han, & Liu, 2011).
Reexamination of Bromophenols in Red Algae
The compound has been reexamined in the context of the red alga Rhodomela larix by Weinstein et al. (1975). This study highlights its presence and significance in marine biology and the chemistry of natural substances (Weinstein, Rold, Harrell, Burns, & Waaland, 1975).
Metal Indicators in Titration
Dipotassium 2,3-dihydroxybutanedioate has applications in analytical chemistry, specifically in the titration of metals like thorium. Owens and Yoe (1960) discuss its use as a metal indicator in thorium titration with disodium EDTA (Owens & Yoe, 1960).
Synthesis and Structure in Organic Chemistry
In organic chemistry, it is utilized in the synthesis of complex compounds. Bergens, Leung, Bosnich, and Rheingold (1990) describe its role in forming a unique biphenanthrol-palladium complex (Bergens, Leung, Bosnich, & Rheingold, 1990).
Hematology and Blood Cell Counting
In hematology, dipotassium 2,3-dihydroxybutanedioate (as EDTA) is recommended for blood cell counting and sizing due to its solubility and minimal effect on red blood cell size. This finding by England et al. (1993) is significant for clinical pathology (England, Rowan, Assendelft, Bull, Coulter, Fujimoto, Groner, Richardson-Jones, Klee, Koepke, Lewis, McLaren, Shinton, Tatsumi, & Verwilghen, 1993).
Potassium Tartronate and Ammonium Tartronate
Research by Taka and Kashino (1998) on potassium tartronate, a related compound, highlights its crystalline structure and properties, providing insights into the physical chemistry of similar tartrates (Taka & Kashino, 1998).
Heterocyclic Compounds Synthesis
Suba, Ruminski, and D'Amico (1984) have explored the synthesis of heterocyclic compounds using dipotassium 1,1-dimercapto-2,2-dicyanoethylene, demonstrating its application in organic synthesis and pharmaceutical research (Suba, Ruminski, & D'Amico, 1984).
Crystal Structure Analysis
Zacharias and Glusker (1993) have conducted studies on the crystal structure of dipotassium hydrogen citrate, providing valuable data for understanding the structural chemistry of potassium-based compounds (Zacharias & Glusker, 1993).
Safety And Hazards
Users are advised to avoid dust formation and breathing mist, gas, or vapors of Dipotassium;2,3-dihydroxybutanedioate. Contact with skin and eyes should be avoided. Personal protective equipment and chemical impermeable gloves should be worn. Adequate ventilation should be ensured and all sources of ignition should be removed .
特性
IUPAC Name |
dipotassium;2,3-dihydroxybutanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.2K/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVTYONGGKAJVTE-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4K2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dipotassium;2,3-dihydroxybutanedioate | |
CAS RN |
921-53-9 | |
| Record name | Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipotassium tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



